An In-depth Technical Guide to N,3-dimethylbenzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N,3-dimethylbenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dimethylbenzamide is an aromatic amide that belongs to the broader class of N-substituted benzamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including interactions with dopamine (B1211576) receptors and various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for N,3-dimethylbenzamide. Furthermore, it explores the potential biological activities and associated signaling pathways based on the activities of structurally related compounds.
Chemical Structure and Identifiers
The chemical structure of N,3-dimethylbenzamide consists of a benzamide (B126) core with a methyl group substituted at the nitrogen atom and another methyl group at the 3-position of the benzene (B151609) ring.
Molecular Formula: C₉H₁₁NO[1]
SMILES: CC1=CC(=CC=C1)C(=O)NC[1]
InChI: 1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)[1]
| Identifier | Value |
| IUPAC Name | N,3-dimethylbenzamide[1] |
| CAS Number | 74786-81-5[1] |
| PubChem CID | 966002[1] |
| Molecular Weight | 149.19 g/mol [1] |
Physicochemical Properties
Quantitative data on the physicochemical properties of N,3-dimethylbenzamide are summarized in the table below. For comparison, data for the isomeric N,N-dimethylbenzamide are also included where available.
| Property | N,3-dimethylbenzamide | N,N-dimethylbenzamide |
| XLogP3 | 2.1[1] | 0.6 |
| Hydrogen Bond Donor Count | 1[1] | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |
| Monoisotopic Mass | 149.084063974 Da[1] | 149.084063974 Da[2] |
| Topological Polar Surface Area | 29.1 Ų[1] | 20.3 Ų[2] |
| Heavy Atom Count | 11 | 11 |
| Complexity | 144[1] | 136[2] |
Spectroscopic Data
Detailed spectroscopic data for N,3-dimethylbenzamide is limited in publicly accessible databases. However, available spectral information from PubChem is presented below. For illustrative purposes, more detailed data for the related isomer, N,N-dimethylbenzamide, is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum for N,3-dimethylbenzamide is available on PubChem, though a detailed peak list is not provided.[1]
-
¹H NMR (Reference - N,N-dimethyl-3-nitrobenzamide): While specific data for N,3-dimethylbenzamide is unavailable, the ¹H NMR spectrum of the structurally similar N,N-dimethyl-3-nitrobenzamide in CDCl₃ shows the following characteristic signals: δ 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H).[3]
Infrared (IR) Spectroscopy
-
Reference - N,N-dimethylbenzamide: The IR spectrum of N,N-dimethylbenzamide is available, showing characteristic absorptions for the amide carbonyl group and aromatic C-H bonds.[2]
Mass Spectrometry (MS)
-
GC-MS: A GC-MS spectrum for N,3-dimethylbenzamide is available on PubChem.[1]
-
Reference - N,N-dimethylbenzamide: The mass spectrum (electron ionization) of N,N-dimethylbenzamide shows major peaks at m/z 105 (base peak), 77, and 149 (molecular ion).[2]
Synthesis of N,3-dimethylbenzamide: Experimental Protocol
A detailed experimental protocol for the synthesis of N,3-dimethylbenzamide is not explicitly available. However, a reliable synthesis can be achieved through the reaction of 3-methylbenzoyl chloride with methylamine (B109427). The following is a generalized procedure adapted from standard methods for the synthesis of N-alkylbenzamides.
Reaction Scheme:
Figure 1: Synthesis of N,3-dimethylbenzamide.
Materials:
-
3-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Triethylamine (B128534) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of N,3-dimethylbenzamide.
Procedure:
Part A: Synthesis of 3-Methylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-methylbenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of N,3-dimethylbenzamide
-
Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate dropping funnel, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Add the methylamine/triethylamine solution dropwise to the stirred solution of 3-methylbenzoyl chloride, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure N,3-dimethylbenzamide.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of N,3-dimethylbenzamide are not widely available in the public domain. However, the broader class of N-substituted benzamides has been extensively investigated, particularly for their activity as dopamine receptor ligands and enzyme inhibitors.
Potential as Dopamine Receptor Ligands
Many substituted benzamides are known to act as antagonists at dopamine D2 receptors.[4][5] This activity is crucial for their application as antipsychotic and antiemetic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3: Potential signaling pathway of N,3-dimethylbenzamide as a dopamine D2 receptor antagonist.
Potential as Enzyme Inhibitors
Certain benzamide derivatives have been identified as inhibitors of various enzymes. For instance, dihydroxybenzamide derivatives are known to inhibit enzymes involved in bacterial siderophore biosynthesis, such as 2,3-dihydroxybenzoate-AMP ligase (EntE).[6] While N,3-dimethylbenzamide lacks the dihydroxy functionality, the benzamide scaffold itself can serve as a starting point for the design of enzyme inhibitors targeting a range of biological pathways.
Safety Information
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult a comprehensive and compound-specific SDS before handling.
References
- 1. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
